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Nicotinamide-Adenine-Dinucleotide - 151411-04-0

Nicotinamide-Adenine-Dinucleotide

Catalog Number: EVT-1214425
CAS Number: 151411-04-0
Molecular Formula: C21H28N7O14P2+
Molecular Weight: 664.4 g/mol
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Product Introduction

Description
NAD(+) is the oxidised form of nicotinamide adenine dinucleotide found in all living cells. In metabolism, NAD(+) is involved in redox reactions, carrying electrons from one reaction to another. It has a role as an Escherichia coli metabolite, a mouse metabolite and a cofactor. It is a NAD(P)(+) and a NAD. It derives from a deamido-NAD(+). It is a conjugate acid of a NAD zwitterion and a NAD(1-).
Nad, also known as DPN or nadide, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. Nad exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Nad has been found throughout most human tissues, and has also been primarily detected in blood. Nad can be found anywhere throughout the human cell, such as in endoplasmic reticulum, nucleus, peroxisome, and mitochondria. Nad exists in all eukaryotes, ranging from yeast to humans. In humans, Nad is involved in cardiolipin biosynthesis CL(i-13:0/i-19:0/i-19:0/i-22:0) pathway, cardiolipin biosynthesis CL(a-13:0/i-14:0/i-16:0/a-15:0) pathway, cardiolipin biosynthesis CL(i-12:0/18:2(9Z, 11Z)/i-24:0/i-12:0) pathway, and cardiolipin biosynthesis CL(i-12:0/a-15:0/i-19:0/18:2(9Z, 11Z)) pathway. Nad is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(i-22:0/a-25:0/21:0) pathway, de novo triacylglycerol biosynthesis TG(a-21:0/a-17:0/8:0) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/24:1(15Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(24:0/22:0/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)
Source and Classification

Nicotinamide-adenine-dinucleotide is classified as a dinucleotide composed of two nucleotides: one containing an adenine base and the other containing a nicotinamide base. These nucleotides are linked by a pyrophosphate bond. The biosynthesis of nicotinamide-adenine-dinucleotide occurs through two main pathways: the de novo pathway, which utilizes precursors such as tryptophan or nicotinic acid, and the salvage pathway, which recycles components from degraded nicotinamide-adenine-dinucleotide molecules .

Synthesis Analysis

The synthesis of nicotinamide-adenine-dinucleotide can be achieved through several methods:

  1. De Novo Pathway: This pathway begins with the amino acid tryptophan or nicotinic acid. In mammals, tryptophan is converted into quinolinic acid through a series of enzymatic reactions. Quinolinic acid is then phosphorylated to form nicotinic acid mononucleotide, which is subsequently adenylylated to produce nicotinic acid adenine dinucleotide. Finally, amidation of this compound yields nicotinamide-adenine-dinucleotide .
  2. Salvage Pathway: This pathway recycles nicotinamide and other precursors back into nicotinamide-adenine-dinucleotide. For instance, nicotinamide can be converted into nicotinamide mononucleotide by the enzyme nicotinamide phosphoribosyltransferase. This is considered a more efficient method under conditions of high energy demand .
  3. Chemical Synthesis: Laboratory synthesis methods have also been developed, such as coupling reactions involving adenosine monophosphate-morpholidate with nicotinamide mononucleotide to yield high quantities of nicotinamide-adenine-dinucleotide .
Molecular Structure Analysis

Nicotinamide-adenine-dinucleotide has a complex molecular structure characterized by:

  • Composition: The molecule consists of two ribose sugars linked by a pyrophosphate group.
  • Functional Groups: It contains an adenine base attached to one ribose and a nicotinamide base attached to the other.
  • Configuration: The structure allows for reversible oxidation-reduction reactions, which are essential for its function as a coenzyme in metabolic pathways.

The molecular formula for nicotinamide-adenine-dinucleotide is C21H27N7O14P2, and it has a molecular weight of approximately 663.4 g/mol .

Chemical Reactions Analysis

Nicotinamide-adenine-dinucleotide participates in numerous biochemical reactions:

  1. Redox Reactions: It acts as an electron acceptor in oxidation reactions, converting from its oxidized form (nicotinamide-adenine-dinucleotide) to its reduced form (nicotinamide-adenine-dinucleotide reduced). The general reaction can be summarized as:
    RH2+NAD+NADH+H++RRH_2+NAD^+\rightarrow NADH+H^++R
    where RH2RH_2 represents the substrate being oxidized .
  2. ADP-Ribosylation Reactions: Nicotinamide-adenine-dinucleotide serves as a substrate for enzymes like poly(ADP-ribose) polymerases, which use it to transfer ADP-ribose units to target proteins .
  3. Sirtuin Reactions: It acts as a substrate for sirtuins, enzymes that regulate cellular processes through deacetylation reactions that depend on the availability of nicotinamide-adenine-dinucleotide .
Mechanism of Action

The mechanism of action for nicotinamide-adenine-dinucleotide primarily involves its role in redox chemistry:

  1. Electron Transport: During metabolic processes such as glycolysis and the citric acid cycle, it accepts electrons from substrates and becomes reduced to form nicotinamide-adenine-dinucleotide reduced.
  2. Energy Production: The reduced form then donates these electrons to the electron transport chain in mitochondria, facilitating ATP synthesis through oxidative phosphorylation .
  3. Regulatory Functions: Beyond energy metabolism, it also modulates signaling pathways related to stress responses and DNA repair mechanisms through its interactions with various enzymes .
Physical and Chemical Properties Analysis

Nicotinamide-adenine-dinucleotide exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white crystalline powder that is hygroscopic.
  • Solubility: Highly soluble in water; solutions are stable at neutral pH but decompose rapidly under acidic or alkaline conditions.
  • Stability: The compound is stable when stored dry and protected from light but can degrade into inactive products if not handled properly .
Applications

Nicotinamide-adenine-dinucleotide has diverse applications across various scientific fields:

  1. Biochemistry Research: It is extensively used in studies related to cellular metabolism, enzymatic functions, and energy production mechanisms.
  2. Clinical Applications: Research into boosting levels of nicotinamide-adenine-dinucleotide has implications for aging and metabolic disorders, with potential therapeutic strategies being explored .
  3. Pharmaceutical Development: Its role in DNA repair and cell signaling makes it a target for drug development aimed at treating diseases associated with metabolic dysfunctions or oxidative stress .
Biochemical Foundations of NAD

Molecular Structure and Redox States of NAD⁺/NADH/NADP⁺/NADPH

Nicotinamide adenine dinucleotide (NAD) exists as a dinucleotide comprising two nucleotides (nicotinamide mononucleotide and adenine mononucleotide) linked by pyrophosphate bridges. The oxidized form (NAD⁺) features a quaternary nitrogen in the nicotinamide ring that acts as an electron sink, accepting a hydride ion (H⁻) to form the reduced state (NADH) during redox reactions. This hydride transfer mechanism underpins NAD's role as an essential redox cofactor, with a standard reduction potential of -0.32 volts [2] [8]. NADH exhibits distinct ultraviolet absorption at 339 nm and blue fluorescence when excited near 335 nm, enabling spectroscopic quantification of NAD⁺/NADH ratios—a critical indicator of cellular redox status [2].

Table 1: Key Properties of NAD Redox States

PropertyNAD⁺NADH
Redox StateOxidizedReduced
Absorption Peak259 nm259 nm, 339 nm
FluorescenceNone445-460 nm (when excited)
Chemical RoleHydride acceptorHydride donor
Primary Metabolic RoleCatabolism (glycolysis, TCA)Electron donation to ETC

NADP⁺/NADPH constitutes a phosphorylated derivative where an additional phosphate group at the 2' position of the adenine ribose shifts its metabolic role toward anabolic biosynthesis (e.g., fatty acid synthesis) and antioxidant regeneration (e.g., glutathione reduction). This compartmentalization allows cells to maintain distinct redox pools: NAD⁺/NADH primarily drives ATP production, while NADP⁺/NADPH provides reducing power for biosynthesis [8].

Biosynthetic Pathways: De Novo Synthesis, Salvage, and Preiss-Handler Routes

NAD⁺ biosynthesis occurs via three evolutionarily conserved pathways:

  • De Novo Pathway: Dietary tryptophan is converted to quinolinic acid via the kynurenine pathway. Quinolinic acid phosphoribosyltransferase (QPRT) then generates nicotinic acid mononucleotide (NAMN), which merges into the Preiss-Handler pathway. This pathway is liver-predominant and regulated by rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO-1/2) and tryptophan 2,3-dioxygenase (TDO) [1] [9].

  • Preiss-Handler Pathway: Utilizes dietary nicotinic acid (NA), converting it to NAMN via nicotinic acid phosphoribosyltransferase (NAPRT). NAMN is adenylylated to nicotinic acid adenine dinucleotide (NAAD) by NMNAT isoforms, followed by amidation to NAD⁺ via NAD⁺ synthase (NADS) [6] [9].

  • Salvage Pathway: Recycles nicotinamide (NAM) generated as a byproduct of NAD⁺-consuming enzymes (e.g., sirtuins, PARPs). Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme, converts NAM to nicotinamide mononucleotide (NMN). NMN is then adenylated to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNAT1-3) [4] [5]. NMNAT isoforms exhibit distinct subcellular localizations: NMNAT1 (nucleus), NMNAT2 (Golgi/cytosol), and NMNAT3 (mitochondria), enabling compartment-specific NAD⁺ production [6] [10].

Table 2: Mammalian NAD⁺ Biosynthesis Pathways

PathwayPrecursorsKey EnzymesTissue Specificity
De NovoTryptophanIDO-1/2, TDO, QPRTLiver, kidney
Preiss-HandlerNicotinic acid (NA)NAPRT, NMNAT1-3, NADSUbiquitous
SalvageNicotinamide (NAM)NAMPT, NMNAT1-3Ubiquitous (high in muscle)

Mitochondrial NAD⁺ generation remains incompletely resolved. Evidence suggests NMN, synthesized cytosolicly, is imported into mitochondria via specific transporters (e.g., SLC12A8) and converted to NAD⁺ by NMNAT3 [6] [10].

Enzymatic Regulation of NAD Metabolism: NAMPT, NMNAT, CD38, and PARPs

NAD⁺ homeostasis is dynamically regulated by synthesis and degradation:

  • NAMPT: Controls the salvage pathway flux. Its expression oscillates circadianly and declines with aging, contributing to NAD⁺ depletion. Intracellular NAMPT (iNAMPT) is secreted extracellularly (eNAMPT) in vesicles, enhancing NAD⁺ biosynthesis in distant tissues (e.g., hypothalamus) [5] [10].

  • NMNAT1-3: Drive the final step of NAD⁺ synthesis. NMNAT3, despite mitochondrial localization, is dispensable for basal mitochondrial NAD⁺ maintenance but essential under stress conditions [6] [10].

  • NAD⁺ Consumers:

  • CD38: An ectoenzyme and major NADase, hydrolyzing NAD⁺ to ADP-ribose (ADPR) and NAM. Its expression and activity increase 2–3-fold during aging, mediated by inflammation, driving age-related NAD⁺ decline. CD38 also degrades NAD⁺ precursors like NMN, limiting NAD⁺ repletion therapies [3] [7].
  • PARPs: Nuclear enzymes (PARP1/2) consuming NAD⁺ during DNA repair. Hyperactivation under genotoxic stress depletes NAD⁺ pools [1] [5].
  • Sirtuins: NAD⁺-dependent deacylases (SIRT1-7) regulating metabolism and stress responses. Their activity declines with falling NAD⁺ levels during aging [3] [5].

CD38 inhibition (e.g., using thiazoloquinolinone 78c) or genetic ablation elevates tissue NAD⁺ 10–20-fold, enhancing sirtuin activity and ameliorating age-related metabolic dysfunction [3] [7].

NAD as a Cofactor in Redox Reactions and Electron Transport Chain Dynamics

NAD⁺/NADH facilitates electron transfer in catabolic pathways:

  • Glycolysis: Glyceraldehyde-3-phosphate dehydrogenase reduces NAD⁺ to NADH during glucose oxidation.
  • TCA Cycle: Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and malate dehydrogenase generate NADH, supplying electrons to the mitochondrial electron transport chain (ETC) [2] [8].

Mitochondrial NADH donates electrons to Complex I (NADH:ubiquinone oxidoreductase), initiating proton pumping across the inner membrane to drive ATP synthesis. The NAD⁺/NADH ratio in mitochondria (~100–700:1) regulates flux through rate-limiting dehydrogenases. Declining mitochondrial NAD⁺ during aging impairs oxidative phosphorylation and ATP production [5] [10].

NADPH, derived from NAD⁺ via cytosolic NAD⁺ kinase, sustains reductive biosynthesis (e.g., fatty acids) and antioxidant systems (e.g., glutathione reduction). Unlike NADH, NADPH does not directly participate in ATP synthesis but protects against oxidative damage—a critical function during metabolic stress [8] [10].

Table 3: NAD-Dependent Enzymes in Central Metabolism

Enzyme ClassRepresentative ExamplesReaction CatalyzedNAD Form Utilized
DehydrogenasesGlyceraldehyde-3-P dehydrogenaseAldehyde oxidation + NAD⁺ reductionNAD⁺ → NADH
Lactate dehydrogenasePyruvate reduction + NADH oxidationNADH → NAD⁺
Oxidative EnzymesComplex I (ETC)NADH oxidation + ubiquinone reductionNADH → NAD⁺
SirtuinsSIRT1 (nuclear), SIRT3 (mito)Protein deacetylation + NAM productionNAD⁺ → NAM

Properties

CAS Number

151411-04-0

Product Name

Nicotinamide-Adenine-Dinucleotide

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C21H28N7O14P2+

Molecular Weight

664.4 g/mol

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

BAWFJGJZGIEFAR-NNYOXOHSSA-O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Solubility

752.5 mg/mL

Synonyms

Adenine Dinucleotide, Dihydronicotinamide
Coenzyme I
Dihydronicotinamide Adenine Dinucleotide
Dinucleotide, Dihydronicotinamide Adenine
Dinucleotide, Nicotinamide-Adenine
Diphosphopyridine Nucleotide
DPN
NAD
NADH
Nadide
Nicotinamide Adenine Dinucleotide
Nicotinamide-Adenine Dinucleotide
Nucleotide, Diphosphopyridine

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

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